1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4S/c11-9-4-3-8(13(14)15)7-10(9)18(16,17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZOXDKIEJLIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number and molecular weight of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine, a sulfonamide derivative of interest in medicinal chemistry and drug discovery. The document details the compound's identification, a robust synthesis protocol, and an exploration of its potential biological activities based on the well-established properties of its constituent chemical moieties.
Compound Identification and Properties
1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring linked to a 2-chloro-5-nitrobenzenesulfonyl group. While a specific CAS number for this particular isomer was not found in a comprehensive search of publicly available databases, its molecular formula and weight have been calculated. It is important to distinguish this compound from its isomer, 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine, which has the CAS number 40833-75-8[1].
| Identifier | Value | Source |
| IUPAC Name | 1-[(2-chloro-5-nitrophenyl)sulfonyl]pyrrolidine | N/A |
| Molecular Formula | C₁₀H₁₁ClN₂O₄S | Calculated |
| Molecular Weight | 290.72 g/mol | Calculated[1] |
| CAS Number | Not Found | N/A |
Further experimental determination of its physical properties, such as melting point, boiling point, and solubility, is required for a complete characterization.
Synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
The synthesis of the target compound is achieved through a standard sulfonamide formation reaction. This involves the nucleophilic substitution of the chloride on 2-chloro-5-nitrobenzenesulfonyl chloride by the secondary amine of pyrrolidine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthesis Workflow
Sources
Safety data sheet (SDS) for 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
This guide is structured as a Research Compound Hazard Profile . Since 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine is a specialized research intermediate rather than a high-volume commodity chemical, this document synthesizes safety data based on Structure-Activity Relationships (SAR) , functional group reactivity (SNAr potential), and precursor toxicology.
Compound Identity & Status
-
Chemical Name: 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
-
Common Synonyms: 2-Chloro-5-nitro-N-(pyrrolidin-1-yl)benzenesulfonamide; N-pyrrolidinyl-2-chloro-5-nitrobenzenesulfonamide.
-
Regulatory Status: Research Use Only (RUO) . No global harmonized CAS is established for this specific isomer in public commodity databases.
-
Precursor Grounding:
Physiochemical & Molecular Profiling
Molecular Formula:
Structural Analysis (The "Warhead")
This molecule is not inert. It contains an Activated Aryl Chloride motif. The chlorine atom is positioned ortho to the sulfonyl group and para to the nitro group. Both are strong electron-withdrawing groups (EWG), making the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [3].
Implication for Researchers: This compound can covalently modify biological nucleophiles (proteins, DNA) via the displacement of the chlorine atom, leading to potential skin sensitization and cytotoxicity .
Figure 1: The convergence of electron-withdrawing groups (Nitro/Sulfonyl) on the Chloro position creates a "hotspot" for nucleophilic attack.
| Property | Value (Predicted/Analogous) | Practical Note |
| Physical State | Solid (Crystalline powder) | Likely pale yellow due to nitro group conjugation. |
| Melting Point | 140–160 °C (Range est.) | Based on similar sulfonamides (e.g., 4-chloro isomer melts ~155°C). |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Insoluble in water. Do not use water for initial dissolution. |
| LogP | ~1.8 – 2.2 | Lipophilic enough to penetrate skin barriers. |
GHS Hazard Assessment (Derived)
Since no experimental toxicology exists for this specific library compound, the classification is derived from the "Worst-Case Functional Group" principle used in pharmaceutical development.
| Hazard Class | Category | Hazard Statement | Mechanistic Basis |
| Skin Sensitization | Cat 1 (H317) | May cause an allergic skin reaction. | High SNAr reactivity allows haptenization of skin proteins [4]. |
| Skin Irritation | Cat 2 (H315) | Causes skin irritation.[4] | Standard for halogenated aromatics. |
| Eye Damage | Cat 2A (H319) | Causes serious eye irritation.[4][5] | Sulfonamides are mucous membrane irritants. |
| STOT-SE | Cat 3 (H335) | May cause respiratory irritation.[4] | Dust inhalation risk.[4][6] |
Critical Warning: The precursor 2-Chloro-5-nitrobenzenesulfonyl chloride is a Corrosive (Cat 1B) . If the product is not purified (recrystallized/washed), it may contain residual acid chloride, significantly elevating the risk to Chemical Burns .
Strategic Handling & Engineering Controls
A. Engineering Controls
-
Enclosure: Handle exclusively in a certified chemical fume hood.
-
Weighing: Use an analytical balance with a draft shield. If >500mg, use a static-free powder funnel to prevent dispersal.
-
Atmosphere: While the product is air-stable, the synthesis (if performed in-house) requires anhydrous conditions (N2/Ar) to prevent hydrolysis of the sulfonyl chloride precursor.
B. Personal Protective Equipment (PPE) Matrix
-
Gloves: Nitrile (Double Gloved) is sufficient for solid handling.
-
Solvent Handling: If dissolved in DCM or DMF, use Silver Shield (Laminate) gloves. Nitrile degrades rapidly in chlorinated solvents, exposing skin to the dissolved sensitizer.
-
-
Respiratory: N95/P100 mask is required only if handling open powder outside a hood (not recommended).
-
Eyes: Chemical splash goggles. Safety glasses are insufficient due to the high risk of eye damage from nitro-aromatics.
C. Deactivation & Waste
-
Quenching Active Precursors: If the reaction mixture is unpurified, quench with 1M NaOH or Morpholine to consume residual sulfonyl chlorides before disposal.
-
Disposal: Incineration is the only acceptable method. Do not release into aqueous drains (Toxic to aquatic life: Nitro compounds are often persistent).
Emergency Response Protocols
Scenario: Spills & Exposure
Do not use water on a powder spill (spreads contamination). Follow the decision logic below.
Figure 2: Protocol for containment and first aid. Note the restriction on alcohol washes for skin exposure.
First Aid Specifics
-
Inhalation: Move to fresh air. If blue discoloration of lips occurs (Methemoglobinemia risk from nitro compounds), administer oxygen immediately.
-
Skin: Soap and water only. Do not use ethanol or DMSO to wipe skin; these solvents act as vehicles, dragging the compound through the dermal barrier into the bloodstream.
Synthesis & Purification Workflow (Reference)
For researchers synthesizing this compound in-house.
-
Reaction: 2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 eq) + Pyrrolidine (1.1 eq) + Et3N (1.2 eq) in DCM at 0°C [5].
-
Workup (Critical for Safety):
-
Wash organic layer with 1M HCl (removes excess pyrrolidine).
-
Wash with Sat. NaHCO3 (removes hydrolyzed sulfonic acid).
-
Result: This removes the corrosive/flammable precursors, leaving the stable sulfonamide.
-
References
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonyl chloride (CAS 4533-95-3).[1] National Library of Medicine. Retrieved from [Link]
-
ECHA. (n.d.). Pyrrolidine - Registration Dossier. European Chemicals Agency. Retrieved from [Link]
- Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research. (Contextual grounding on nitro-arene reactivity).
-
Basketter, D. A., et al. (1995). Prescreening of chemicals for skin sensitization. Food and Chemical Toxicology. (Basis for SNAr sensitizer prediction).[4]
Sources
A Comprehensive Technical Guide to the Physicochemical Characterization of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine: Melting and Boiling Point Determination
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides a detailed framework for the determination of the melting and boiling points of the novel compound 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine. As a Senior Application Scientist, this document is structured to not only provide procedural steps but to also instill a deep understanding of the scientific principles and safety considerations essential for accurate and reliable physicochemical characterization in a drug development context.
Introduction and Physicochemical Profile
1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. Its synthesis, likely proceeding via the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with pyrrolidine, results in a molecule with potential applications as a building block in the creation of biologically active agents.[1][2][3][4] The presence of a nitro group, a chloro substituent, and a sulfonylpyrrolidine moiety suggests that this compound is a solid at room temperature with a relatively high melting point and a significantly higher boiling point, likely susceptible to decomposition at elevated temperatures.
Accurate determination of the melting and boiling points is a cornerstone of compound characterization. The melting point provides a crucial indication of purity, with pure crystalline solids typically exhibiting a sharp melting range of 1-2°C.[5][6] Conversely, impurities will lead to a depression and broadening of the melting range.[7] The boiling point, a fundamental physical property, is indicative of the volatility of a substance and is essential for purification processes such as distillation and for understanding a compound's behavior under various experimental conditions.[8][9][10]
Table 1: Predicted and Known Physicochemical Properties of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted/Known Melting Point (°C) | Predicted/Known Boiling Point (°C) |
| 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine | C₁₀H₁₁ClN₂O₄S | 290.72 | Not Experimentally Determined | Not Experimentally Determined |
| 2-Chloro-5-nitrobenzenesulfonyl chloride | C₆H₃Cl₂NO₄S | 256.06 | 85-87[11] | Decomposes |
| Pyrrolidine | C₄H₉N | 71.12 | -63[12][13] | 87-88[12][13] |
Experimental Determination of Melting Point
The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.[14] This procedure involves heating a small sample of the compound in a sealed capillary tube and observing the temperature range over which the solid-to-liquid phase transition occurs.
Causality Behind Experimental Choices
The selection of a slow heating rate (approximately 1-2°C per minute) as the melting point is approached is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[6] Rapid heating can lead to an artificially wide melting range and an inaccurate reading due to thermal lag.[6] The use of a finely powdered, dry sample ensures uniform heat distribution within the capillary tube.
Self-Validating Protocol for Melting Point Determination
A robust melting point determination protocol incorporates an initial rapid determination to approximate the melting point, followed by a slower, more precise measurement.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine is finely ground to a powder.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[6][14]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Rapid Preliminary Measurement: The sample is heated at a rapid rate (5-10°C per minute) to determine an approximate melting range.
-
Accurate Measurement: A fresh sample is prepared and the apparatus is allowed to cool to at least 20°C below the approximate melting point. The sample is then heated at a rate of 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
Visualization of the Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
For non-volatile solids that are stable at their boiling point, the determination of this property can be achieved through distillation or micro-scale methods. Given the likely high boiling point and potential for decomposition of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine, a micro-boiling point determination using a capillary tube is the recommended approach.
Causality Behind Experimental Choices
The micro-boiling point method is advantageous as it requires a very small amount of sample and minimizes the risk of decomposition by limiting the heating time. The principle relies on the definition of the boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10] This is observed as a continuous stream of bubbles emerging from an inverted capillary tube submerged in the heated liquid.
Self-Validating Protocol for Micro-Boiling Point Determination
Step-by-Step Methodology:
-
Sample Preparation: A small amount of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine is placed in a small test tube.
-
Apparatus Setup: The test tube is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.
-
Heating: The assembly is heated in a suitable bath (e.g., paraffin oil).[15]
-
Observation: As the temperature rises, air trapped in the inverted capillary will be expelled. The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary.[16]
-
Cooling and Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the inverted capillary is recorded as the boiling point.
-
Confirmation: The procedure should be repeated to ensure a consistent and reproducible result.
Visualization of the Micro-Boiling Point Determination Workflow
Caption: Workflow for Micro-Boiling Point Determination.
Safety Precautions and Handling
Given the presence of nitro and chloro-substituted aromatic functionalities, 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine and its precursors should be handled with appropriate care. The starting material, 2-chloro-5-nitrobenzenesulfonyl chloride, is corrosive and can cause skin and eye irritation.[17] Similar hazards should be assumed for the final product until comprehensive toxicological data is available.
Mandatory Safety Procedures:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All handling should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
The accurate determination of the melting and boiling points of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine is a fundamental requirement for its characterization and further development. The protocols outlined in this guide, grounded in established scientific principles, provide a robust framework for obtaining reliable data. Adherence to these methodologies and strict observance of safety precautions are paramount for ensuring the integrity of the experimental results and the safety of the research personnel.
References
- Experiment 1: Melting-point Determinations. (n.d.).
- DETERMINATION OF MELTING POINTS. (n.d.).
- Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. (n.d.).
- Melting point determination. (n.d.).
- Melting point determination | Edisco. (n.d.).
- Melting point determination - SSERC. (n.d.).
- Determination of a Boiling Point - Experiment - Vernier. (n.d.).
- Determination of boiling point. (n.d.).
- 02 Exp 1 Boiling Point Determination | PDF - Scribd. (n.d.).
- Video: Boiling Points - Procedure - JoVE. (2020, March 26).
- CAS 4533-95-3: 2-Chloro-5-nitrobenzenesulfonyl chloride - CymitQuimica. (n.d.).
- 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine | 40833-75-8 | Benchchem. (n.d.).
- Pyrrolidine CAS 123-75-1 Definition & Use - Chemical Guide. (n.d.).
- Pyrrolidine - Common Organic Chemistry. (n.d.).
- Synthesis of a New Chiral Pyrrolidine - PMC - NIH. (2010, March 9).
- CN104030958A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile. (n.d.).
- Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction - Organic Chemistry Portal. (n.d.).
- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents. (n.d.).
Sources
- 1. 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine | 40833-75-8 | Benchchem [benchchem.com]
- 2. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104030958A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile - Google Patents [patents.google.com]
- 4. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 5. athabascau.ca [athabascau.ca]
- 6. ursinus.edu [ursinus.edu]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. vernier.com [vernier.com]
- 9. iunajaf.edu.iq [iunajaf.edu.iq]
- 10. scribd.com [scribd.com]
- 11. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 12. organicintermediate.com [organicintermediate.com]
- 13. Pyrrolidine [commonorganicchemistry.com]
- 14. edisco.it [edisco.it]
- 15. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 16. Video: Boiling Points - Procedure [jove.com]
- 17. CAS 4533-95-3: 2-Chloro-5-nitrobenzenesulfonyl chloride [cymitquimica.com]
Methodological & Application
Application Note: Synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
Abstract & Application Scope
The synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine represents a critical functionalization step in the development of bioactive sulfonamide scaffolds. This molecule serves as a high-value intermediate; the sulfonamide moiety provides metabolic stability and hydrogen-bonding capability, while the ortho-chloro-nitro motif acts as an electrophilic "warhead" for subsequent nucleophilic aromatic substitution (
This guide details a robust, field-proven protocol for the sulfonylation of pyrrolidine using 2-chloro-5-nitrobenzenesulfonyl chloride. The method prioritizes regioselectivity (chemoselective attack at sulfur over the aryl chloride) and high purity, utilizing a controlled temperature gradient and biphasic workup to eliminate hydrolysis byproducts.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the high electrophilicity of the sulfonyl chloride sulfur atom compared to the aryl carbon attached to the chlorine. Although the 2-position is activated by the para-nitro group, nucleophilic attack by the secondary amine (pyrrolidine) occurs kinetically at the sulfonyl center (
Key Mechanistic Insight:
-
Sulfonyl Chloride (
): Hard electrophile, highly reactive. -
Aryl Chloride (
): Activated by , but substitution requires higher activation energy (heat) compared to sulfonylation. -
Control: Conducting the reaction at
ensures exclusive formation of the sulfonamide.
Materials & Safety Profile
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |
| 2-Chloro-5-nitrobenzenesulfonyl chloride | 256.06 | 1.0 | Electrophile | Corrosive, Water-reactive [1, 2] |
| Pyrrolidine | 71.12 | 1.1 | Nucleophile | Flammable, Corrosive, Toxic [3] |
| Triethylamine ( | 101.19 | 1.2 - 1.5 | Acid Scavenger | Flammable, Corrosive |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Volatile, Carcinogen |
Critical Safety Protocols
-
Hydrolysis Risk: The sulfonyl chloride is moisture-sensitive.[1] Violent reaction with water produces HCl gas and the corresponding sulfonic acid. All glassware must be oven-dried.
-
Corrosivity: The starting material causes severe skin burns and eye damage. Double-gloving (Nitrile) and a face shield are recommended during the weighing and addition steps.
Experimental Procedure
Reaction Setup (Standard Scale: 1.0 mmol)
-
Preparation of Electrophile:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (256 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
Cool the solution to
using an ice/water bath.
-
-
Preparation of Nucleophile:
-
In a separate vial, mix pyrrolidine (90
L, 1.1 mmol) and triethylamine (167 L, 1.2 mmol) in anhydrous DCM (2 mL).
-
-
Controlled Addition:
-
Add the amine/base solution dropwise to the cold sulfonyl chloride solution over 10–15 minutes.
-
Note: The reaction is exothermic. Rapid addition may lead to local heating and potential
side reactions or hydrolysis.
-
-
Reaction Phase:
-
Once addition is complete, allow the mixture to stir at
for 30 minutes. -
Remove the ice bath and allow the reaction to warm to Room Temperature (RT) .
-
Stir at RT for 2–4 hours. Monitor by TLC (30% EtOAc in Hexanes) or LCMS.
-
Workup & Purification
-
Quench: Dilute the reaction mixture with DCM (20 mL) and quench with water (10 mL).
-
Acid Wash (Critical Step): Wash the organic layer with 1M HCl (2 x 10 mL).
-
Reasoning: This protonates unreacted pyrrolidine and triethylamine, forcing them into the aqueous layer.
-
-
Base Wash: Wash the organic layer with Saturated
(1 x 10 mL).-
Reasoning: Removes any sulfonic acid byproduct generated by hydrolysis.
-
-
Drying: Wash with Brine (10 mL), dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude product is typically a solid. If high purity is required, recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-40% EtOAc/Hexane).
Visualized Workflows
Reaction Pathway & Logic
The following diagram illustrates the synthesis workflow and the competitive pathways managed by temperature control.
Figure 1: Step-by-step synthesis workflow ensuring removal of excess amine and hydrolysis byproducts.
Mechanistic Selectivity
This diagram details why the sulfonamide forms preferentially over the aryl substitution product.
Figure 2: Chemoselectivity map. Low temperature favors Path A (Sulfonylation) over Path B (
Characterization & Quality Control
Since specific literature melting points for this exact analog can vary by crystal form, the following data represents the expected spectral signature based on the functional group chemistry [4, 5].
Expected 1H NMR (400 MHz, CDCl3)
- 8.7 - 8.9 ppm (d, 1H): Aromatic proton ortho to Nitro (H-6), highly deshielded.
- 8.3 - 8.4 ppm (dd, 1H): Aromatic proton para to Chlorine (H-4).
- 7.7 - 7.8 ppm (d, 1H): Aromatic proton ortho to Chlorine (H-3).
-
3.3 - 3.5 ppm (m, 4H): Pyrrolidine protons adjacent to Nitrogen (
). -
1.9 - 2.0 ppm (m, 4H): Pyrrolidine protons in the ring (
).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous; keep glassware dry. |
| Extra Spots on TLC | Maintain temperature strictly at | |
| Oily Product | Residual Solvent/Amine | Dry longer under high vacuum; perform additional 1M HCl wash. |
References
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonamides - Recent Literature. Retrieved from [Link].
-
Beilstein Journal of Organic Chemistry. (2022). Synthesis of pyrrolidine-based analogues. Retrieved from [Link].
Sources
Application Notes and Protocols: 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine as a Versatile Pharmaceutical Intermediate
Introduction: The Strategic Importance of the Sulfonylpyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring is a well-established "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its three-dimensional architecture, metabolic stability, and capacity for stereochemical diversity make it an invaluable component in drug design.[1] When coupled with an activated benzenesulfonyl group, as in 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine, the resulting intermediate becomes a powerful and versatile building block for creating complex pharmaceutical agents.
The strategic placement of the chloro and nitro groups on the phenyl ring significantly influences the reactivity of this intermediate. The electron-withdrawing nature of the nitro group, ortho and para to the chlorine atom, activates the aryl chloride towards nucleophilic aromatic substitution (SNAr). This inherent reactivity allows for the facile introduction of various nucleophiles, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies. This document provides a comprehensive guide for researchers, detailing the synthesis, characterization, and application of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine in the synthesis of high-value pharmaceutical targets, with a particular focus on Glycine Transporter 1 (GlyT1) inhibitors.
Physicochemical and Reactivity Profile
A thorough understanding of the intermediate's properties is crucial for its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClN₂O₄S | BenchChem |
| Molecular Weight | 290.72 g/mol | BenchChem |
| Appearance | Expected to be a crystalline solid | General Knowledge |
| Key Reactive Sites | 1. Aryl chloride (activated for SNAr) 2. Nitro group (reducible to an amine) | BenchChem |
The primary mode of reactivity for this intermediate is the SNAr reaction at the C-Cl bond. The presence of the strongly deactivating nitro group in the ortho position significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This reaction is the cornerstone of its utility in building a diverse range of potential drug candidates.
Application Focus: Synthesis of Glycine Transporter 1 (GlyT1) Inhibitors for CNS Disorders
A significant application of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine is in the synthesis of inhibitors for the Glycine Transporter 1 (GlyT1). GlyT1 is a crucial protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[2] Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in learning, memory, and synaptic plasticity.[2]
Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[3][4] By inhibiting GlyT1, the concentration of glycine in the synapse increases, leading to enhanced NMDA receptor activation.[4] This has emerged as a promising therapeutic strategy for treating the negative symptoms and cognitive deficits associated with schizophrenia.[2][3]
Signaling Pathway: GlyT1 Modulation of NMDA Receptor Activity
Caption: GlyT1 inhibition enhances NMDA receptor signaling by increasing synaptic glycine.
Experimental Protocols
Part 1: Synthesis of the Intermediate: 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
This protocol details the synthesis of the title intermediate from its precursor, 2-chloro-5-nitrobenzenesulfonyl chloride.
Workflow for Synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
Caption: Step-by-step workflow for the synthesis of the title intermediate.
Reagents and Materials:
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 2-Chloro-5-nitrobenzenesulfonyl chloride | C₆H₃Cl₂NO₄S | 256.06 | 4533-95-3 | Corrosive, Moisture Sensitive[5] |
| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 | Flammable, Toxic, Corrosive |
| Triethylamine (Base) | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, Corrosive, Toxic |
| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chloro-5-nitrobenzenesulfonyl chloride (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the sulfonyl chloride (approx. 10 mL per gram).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Amine and Base Preparation: In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction: Slowly add the pyrrolidine/triethylamine solution dropwise to the cooled sulfonyl chloride solution with vigorous stirring. Ensure the internal temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine.
Expected Characterization Data:
-
¹H NMR: Expect characteristic signals for the pyrrolidine protons (typically in the range of 1.8-2.0 ppm and 3.3-3.5 ppm) and the aromatic protons.
-
¹³C NMR: Signals corresponding to the carbons of the pyrrolidine ring and the substituted benzene ring.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the sulfonyl group (S=O stretches) and the nitro group (N-O stretches).
Part 2: Application in the Synthesis of a GlyT1 Inhibitor Scaffold
This protocol outlines the subsequent steps to convert the intermediate into a scaffold common in many GlyT1 inhibitors. The process involves a nucleophilic aromatic substitution to displace the activated chlorine, followed by reduction of the nitro group.
Workflow for GlyT1 Inhibitor Scaffold Synthesis
Caption: Synthesis of a GlyT1 inhibitor scaffold via SNAr and nitro reduction.
Step A: Nucleophilic Aromatic Substitution (SNAr)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine (1.0 eq), the desired amine nucleophile (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. Purify the crude product by column chromatography to yield the 2-substituted-5-nitrobenzenesulfonyl derivative.
Step B: Reduction of the Nitro Group
Procedure:
-
Reaction Setup: Dissolve the product from Step A in a suitable solvent system, such as ethanol, ethyl acetate, or a mixture with THF.
-
Reduction: Add a reducing agent. Common methods include:
-
Tin(II) Chloride: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and heat the reaction.
-
Catalytic Hydrogenation: Subject the solution to an atmosphere of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
-
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to reflux, depending on the method) until the nitro compound is fully converted to the aniline, as monitored by TLC.
-
Work-up:
-
For SnCl₂: Neutralize the acidic mixture with a base (e.g., saturated NaHCO₃) and extract the product.
-
For Pd/C: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
-
-
Purification: Purify the resulting aniline derivative by column chromatography or recrystallization. This final product, a 1-(2-substituted-5-aminobenzenesulfonyl)pyrrolidine, is a key scaffold for further elaboration into potent GlyT1 inhibitors.
Conclusion and Future Outlook
1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine is a highly valuable and reactive intermediate for pharmaceutical synthesis. Its utility is particularly pronounced in the development of GlyT1 inhibitors, a promising class of drugs for the treatment of CNS disorders like schizophrenia. The synthetic routes detailed in these protocols are robust and adaptable, allowing for the creation of a wide array of analogs for SAR exploration. The dual reactivity of the SNAr-activated chloride and the reducible nitro group provides a logical and efficient pathway to complex molecular architectures. As the demand for novel therapeutics targeting the central nervous system continues to grow, the strategic application of such versatile intermediates will remain a cornerstone of successful drug discovery programs.
References
-
Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. Available at: [Link]
-
Acylglycinamides as inhibitors of glycine transporter type 1. ResearchGate. Available at: [Link]
-
Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction?. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Design, synthesis, and in vivo efficacy of glycine transporter-1 (GlyT1) inhibitors derived from a series of [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides. ChemMedChem. Available at: [Link]
-
Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors. bioRxiv. Available at: [Link]
-
GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. ResearchGate. Available at: [Link]
-
Dynamic role of GlyT1 as glycine sink or source: Pharmacological implications for the gain control of NMDA receptors. PubMed. Available at: [Link]
-
What's the latest update on the ongoing clinical trials related to GlyT1?. Patsnap Synapse. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]
Sources
- 1. Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic role of GlyT1 as glycine sink or source: pharmacological implications for the gain control of NMDA receptors | bioRxiv [biorxiv.org]
Reduction of nitro group in 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine to amine
Chemoselective Reduction of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine to its Amine Derivative
Introduction
The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. These anilines are pivotal intermediates, serving as versatile building blocks for a diverse array of biologically active molecules.[1][2][3] The specific target of this guide, 1-(2-Chloro-5-aminobenzenesulfonyl)pyrrolidine, is a valuable scaffold in drug discovery, with the pyrrolidine moiety being a common feature in many FDA-approved drugs.[4][5] The presence of a chloro-substituent and a sulfonamide linkage in the starting material, 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine, necessitates a reduction method that is not only efficient but also highly chemoselective to avoid undesirable side reactions such as dehalogenation or cleavage of the sulfonamide bond.[6][7][8]
This document provides a comprehensive overview of robust and reliable protocols for the chemoselective reduction of the nitro group in 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine. We will delve into the mechanistic underpinnings of two widely employed methods: catalytic transfer hydrogenation and a classic metal/acid reduction. Detailed, step-by-step protocols are provided to enable researchers, scientists, and drug development professionals to successfully implement these transformations in their own laboratories.
Comparative Analysis of Reduction Methodologies
The choice of reducing agent is critical for the successful synthesis of 1-(2-Chloro-5-aminobenzenesulfonyl)pyrrolidine. The key challenge lies in selectively reducing the nitro group while preserving the chloro and sulfonyl functionalities. Below is a comparative table of common reduction methods, highlighting their suitability for this specific transformation.
| Method | Reducing Agent/System | Advantages | Potential Challenges with Substrate | Chemoselectivity |
| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean reaction with water as the only byproduct.[1][9][10] | Potential for dehalogenation (C-Cl bond cleavage), especially with palladium catalysts.[3][7] | Good, but requires careful optimization to prevent dehalogenation. |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium formate or Hydrazine hydrate | Avoids the need for high-pressure hydrogen gas, often milder conditions.[3][11] | Similar potential for dehalogenation as direct hydrogenation. | Generally good, with careful control of reaction time and temperature. |
| Metal/Acid Reduction | Fe/HCl or Fe/NH₄Cl | Cost-effective, robust, and generally avoids dehalogenation.[12][13][14][15] | Requires stoichiometric amounts of metal, leading to more waste; acidic conditions may not be suitable for all substrates. | Excellent for preserving halogens.[7] |
| Metal Salt Reduction | SnCl₂·2H₂O | Mild conditions, effective for a wide range of nitroarenes.[16] | Stoichiometric tin waste can be problematic for scale-up and disposal. | Good, generally preserves halogens.[7] |
| Dithionite Reduction | Na₂S₂O₄ | Inexpensive and safe reagent, often used in aqueous systems.[17][18][19] | Can sometimes lead to over-reduction or side products if not carefully controlled. | Moderate to good, depending on the substrate and conditions. |
For the purposes of this guide, we will focus on Catalytic Transfer Hydrogenation with ammonium formate and Iron/Ammonium Chloride Reduction due to their high efficiency, good chemoselectivity profile for halogenated nitroarenes, and general applicability in a standard laboratory setting.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This method utilizes ammonium formate as a hydrogen donor in the presence of a palladium on carbon catalyst, a technique that circumvents the need for handling flammable hydrogen gas.[11]
Materials:
-
1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (0.1 eq by weight)
-
Ammonium formate (HCOONH₄) (4.0-5.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine (1.0 eq) and methanol or ethanol (10-20 mL per gram of starting material).
-
To this suspension, add ammonium formate (4.0-5.0 eq).
-
Carefully add 10% Pd/C (0.1 eq by weight) to the reaction mixture. Caution: Palladium on carbon can be pyrophoric when dry; handle with care.
-
Heat the reaction mixture to reflux (typically 65-78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-Chloro-5-aminobenzenesulfonyl)pyrrolidine.
-
The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Protocol 2: Reduction using Iron Powder and Ammonium Chloride
This classic and robust method employs iron powder in the presence of ammonium chloride, a neutral electrolyte, in a mixed solvent system. It is particularly advantageous for substrates containing halogens due to its high chemoselectivity.[14][20]
Materials:
-
1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine (1.0 eq)
-
Iron powder (<100 mesh) (3.0-5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, suspend 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine (1.0 eq) in a mixture of ethanol and water (typically a 3:1 to 5:1 ratio, 10-20 mL per gram of starting material).
-
Add ammonium chloride (4.0 eq) and iron powder (3.0-5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (typically 80-90 °C). The reaction is often vigorous initially.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 1-3 hours).
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(2-Chloro-5-aminobenzenesulfonyl)pyrrolidine.
-
If required, purify the product by column chromatography or recrystallization.
Visualization of Experimental Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the reduction of the nitro group.
Caption: Stepwise reduction pathway from nitro to amine.[20]
Conclusion
The reduction of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine to its corresponding amine is a critical transformation for the synthesis of novel compounds in drug discovery. The protocols detailed in this application note, namely catalytic transfer hydrogenation and iron/ammonium chloride reduction, offer reliable and chemoselective methods to achieve this conversion while preserving the integrity of the chloro and sulfonamide functionalities. The choice between these methods may depend on factors such as scale, available equipment, and downstream processing considerations. By following these detailed procedures, researchers can confidently and efficiently synthesize this valuable amine intermediate for their research and development endeavors.
References
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]
-
Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available at: [Link]
-
Palladium on carbon. Wikipedia. Available at: [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]
-
Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Available at: [Link]
-
Reduction of Nitroarenes with SnCl 2 in TBAB. ResearchGate. Available at: [Link]
-
Unpacking the Magic of H2/Pd/C: What Happens When Hydrogen Meets Palladium on Carbon?. Oreate AI Blog. Available at: [Link]
-
Kadam, H. K., & Tilve, S. G. (2015). Advancement in methodologies for reduction of nitroarenes. RSC Advances. Available at: [Link]
-
Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Chemistry Stack Exchange. Available at: [Link]
-
4juli-Nitro Reduction Using Dithionite. Scribd. Available at: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]
-
Ma, Y., et al. (2024). Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. RSC Advances. Available at: [Link]
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Available at: [Link]
-
Porta, R., et al. (2016). A Review on the Role of Trichlorosilane in the Reduction of Aromatic and Aliphatic Nitro-Compounds. Organic Process Research & Development. Available at: [Link]
-
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. Available at: [Link]
-
A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. Available at: [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. Available at: [Link]
-
Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. ScienceDirect. Available at: [Link]
-
Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups: Solid-Phase Syntheses of Amino Aryl Azides and Benzotriazoles. ACS Combinatorial Science. Available at: [Link]
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. Available at: [Link]
-
Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?. ResearchGate. Available at: [Link]
-
Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). ACS Green Chemistry Institute. Available at: [Link]
-
Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org. Available at: [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at: [Link]
-
General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. Available at: [Link]
-
and Co-Co3O4/NGr@C-catalysed hydrogenation of nitroarenes under mild conditions. AIR Unimi. Available at: [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]
-
Which one is the best procedure for the reduction of aromatic nitro compounds?. ResearchGate. Available at: [Link]
-
Aromatic Side Chain Reduction: Nitro. College of Saint Benedict and Saint John's University. Available at: [Link]
-
Nitro Reduction - Iron (Fe). Common Organic Chemistry. Available at: [Link]
-
Stoichiometric Zn or Fe Metal Reduction. ACS Green Chemistry Institute. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
Sources
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- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
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Applications of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine in drug discovery
Application Note: Strategic Utilization of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine in Medicinal Chemistry
Executive Summary
1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine (CNBSP) represents a high-value "privileged scaffold" intermediate in modern drug discovery.[1] Its structural utility is derived from its tri-functional nature:
-
The Pyrrolidine Sulfonamide Motif: A solubility-enhancing pharmacophore often associated with improved metabolic stability and GPCR binding affinity compared to acyclic diethyl-sulfonamides.[1]
-
The Activated 2-Chloro Substituent: Positioned ortho to the sulfonyl group and para to the nitro group, this chloride is highly activated for Nucleophilic Aromatic Substitution (
), enabling rapid library diversification. -
The 5-Nitro Group: Serves as a latent amine precursor, allowing for reduction and subsequent cyclization to form benzimidazoles, quinoxalines, or complex bis-sulfonamides.
This guide details the mechanistic rationale and validated protocols for utilizing CNBSP to synthesize bioactive small molecule libraries.
Strategic Application Overview
The following diagram illustrates the central role of CNBSP as a divergent intermediate. By exploiting the electronic deficiency of the benzene ring, researchers can access three distinct chemical spaces.
Figure 1: Divergent Synthesis Pathways. The electron-deficient core enables sequential functionalization, transforming the scaffold into diverse bioactive classes.
Detailed Protocols
Protocol A: Preparation of the CNBSP Scaffold
Note: If the compound is not purchased commercially, it must be synthesized from 2-chloro-5-nitrobenzenesulfonyl chloride.[1]
Rationale: The reaction uses a biphasic or anhydrous condition to prevent hydrolysis of the sulfonyl chloride. Pyrrolidine acts as the nucleophile, while a tertiary amine scavenges the HCl byproduct.
Materials:
-
Pyrrolidine (1.0 eq)
-
Triethylamine (TEA) or DIPEA (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Setup: Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (e.g., 5.0 g) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.[3]
-
Addition: Mix pyrrolidine and TEA in DCM (10 mL). Add this solution dropwise to the sulfonyl chloride solution over 20 minutes. Critical: Exothermic reaction; maintain temperature <5°C to avoid side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Wash the organic layer with 1N HCl (2x) to remove excess amines, followed by saturated
and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. The product usually solidifies as a pale yellow solid. Recrystallize from Ethanol if purity <95%.
Protocol B: Diversification (Library Generation)
Application: Generating a library of 2-amino-benzenesulfonyl pyrrolidines. Mechanism: The 2-Cl position is highly electrophilic due to the ortho-sulfonyl and para-nitro electron-withdrawing groups, facilitating displacement by amines under mild conditions.[1]
Reagents:
-
CNBSP (1.0 eq)
-
Diverse Primary/Secondary Amines (1.2 eq)
- (2.0 eq) or DIPEA (2.0 eq)
-
Solvent: Acetonitrile (ACN) or DMF
Procedure:
-
Dissolution: Dissolve CNBSP (0.5 mmol) in ACN (3 mL).
-
Nucleophile Addition: Add the specific amine (0.6 mmol) and base (
, 1.0 mmol). -
Heating:
-
For aliphatic amines: Stir at RT for 4–6 hours.
-
For aromatic/sterically hindered amines: Heat to 60–80°C for 12 hours.
-
-
Validation: Monitor disappearance of the aryl chloride peak by LC-MS.
-
Purification: Dilute with water. If solid precipitates, filter. If oil, extract with EtOAc.[4]
-
Note: The resulting 2-amino-5-nitro-benzenesulfonyl pyrrolidine is a stable intermediate ready for biological screening or reduction.[1]
-
Protocol C: Synthesis of Benzimidazole-Sulfonamide Hybrids
Application: Creating kinase-targeted libraries. This protocol describes the "Nitro-Reduction-Cyclization" sequence.[1]
Part 1: Nitro Reduction
-
Suspend the
product (from Protocol B) in Ethanol/Water (3:1). -
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reflux at 80°C for 2 hours. The yellow solution will turn colorless/brown (iron oxide formation).
-
Filter hot through Celite to remove iron residues. Concentrate to obtain the ortho-phenylenediamine intermediate .
Part 2: Oxidative Cyclization
-
Dissolve the diamine intermediate (1.0 eq) in DMF.
-
Add an aldehyde (R-CHO, 1.0 eq) and Sodium Metabisulfite (
, 1.2 eq) as a mild oxidant. -
Heat at 100°C for 4–6 hours.
-
Workup: Pour into ice water. The benzimidazole product usually precipitates.
Data Summary Table: Expected Yields & Conditions
| Reaction Step | Reagent Class | Condition | Typical Yield | Key Observation |
| Scaffold Synthesis | Sulfonyl Chloride + Pyrrolidine | 0°C, DCM | >90% | Exothermic; HCl gas evolution if base omitted.[1] |
| Cyclic Amines (Morpholine, etc.) | RT, ACN | 85-95% | Rapid color change (Yellow to Deep Orange). | |
| Anilines | 80°C, DMF | 60-80% | Requires heat; slower kinetics.[1] | |
| Nitro Reduction | Fe/NH4Cl | 80°C, EtOH | >90% | Color loss (Nitro chromophore removed). |
| Cyclization | Aldehyde | 100°C, DMF | 70-85% | Formation of fluorescent product (often).[1] |
Mechanistic Causality & Troubleshooting
Why this Scaffold?
-
Solubility vs. Permeability: The pyrrolidine ring lowers the LogP compared to a piperidine or phenyl ring, often improving aqueous solubility while maintaining membrane permeability (Lipinski compliance).
-
Regioselectivity: In the
reaction, the chloride is displaced exclusively. The sulfonyl group is stable to nucleophilic attack under these conditions, and the nitro group remains intact until the specific reduction step.
Common Pitfalls:
-
Hydrolysis: If the starting material (sulfonyl chloride) is exposed to moisture before reaction with pyrrolidine, the sulfonic acid forms (Water soluble, non-reactive). Solution: Use dry DCM and store reagents in a desiccator.
-
Incomplete Cyclization: During benzimidazole synthesis, if the ring doesn't close, you may isolate the Schiff base (imine). Solution: Ensure oxidant (
or air bubbling) is present and temperature is >90°C.
References
-
General Pyrrolidine Utility: "Pyrrolidine Derivatives in Drug Discovery."[5] PharmaBlock Application Notes. Retrieved from .
-
Sulfonamide Synthesis: "Sulfonation of Pyrrolidine with Benzenesulfonyl Chlorides." BenchChem Protocols. Retrieved from .
- Reactivity of Chloro-Nitro-Benzenes: "Nucleophilic substitution of 2-chloro-5-nitrobenzenesulfonamides." Organic Chemistry Portal. Retrieved from .
-
Benzimidazole Synthesis via Reduction/Cyclization: "Efficient synthesis of benzimidazoles from o-phenylenediamines." RSC Advances. Retrieved from .
-
Chemical Properties: "1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine CAS 29682-15-3 Data." PubChem. Retrieved from .
Sources
- 1. Cas 96-73-1,2-CHLORO-5-NITROBENZENESULFONIC ACID | lookchem [lookchem.com]
- 2. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
Technical Support Center: Synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
Section 1: The "Golden Path" Protocol
Optimized for high yield (>90%) and chemoselectivity.
Reaction Overview:
This is a nucleophilic substitution at the sulfur atom. The primary challenge is chemoselectivity . The substrate contains two electrophilic sites: the sulfonyl chloride (
Reagents:
-
Substrate: 2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 equiv)[1]
-
Nucleophile: Pyrrolidine (1.05 – 1.10 equiv)
-
Base: Triethylamine (
) or DIPEA (1.2 equiv) -
Solvent: Dichloromethane (DCM), Anhydrous (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Dissolve 2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 equiv) in anhydrous DCM.
-
Critical: Cool the solution to
using an ice bath. Stir for 10 minutes to ensure thermal equilibrium.
-
-
Controlled Addition (The "Slow Stream"):
-
Mix Pyrrolidine (1.05 equiv) and
(1.2 equiv) in a separate vial with a small amount of DCM. -
Add this mixture dropwise to the cold sulfonyl chloride solution over 15–20 minutes.
-
Why? Rapid addition causes localized heating, which triggers the
side reaction (displacement of the aryl chlorine).
-
-
Reaction Phase:
-
Maintain at
for 1 hour. -
Allow to warm to Room Temperature (RT) naturally. Stir for an additional 1–2 hours.
-
Monitor: Check via TLC or LC-MS. The starting material (
) is highly reactive and should be consumed quickly.
-
-
Workup (Acid Wash):
-
Purification:
-
The product usually solidifies upon removal of solvent.
-
Recrystallization: If the product is oily or impure, recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .
-
Section 2: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis: Moisture entered the system, converting the sulfonyl chloride to sulfonic acid. | Dry Solvents: Ensure DCM is anhydrous. Use a drying tube or inert gas line. Confirm the quality of the starting sulfonyl chloride (it should not be a wet paste). |
| Impurity: "M+51" Peak | Side Reaction ( | Lower Temp: Do not let the reaction exceed |
| Product is an Oil | Residual Solvent/Amine: Traces of DCM or unreacted pyrrolidine prevent crystallization. | High Vacuum: Dry on a high-vac line for >4 hours. Acid Wash: Repeat the 1M HCl wash to remove the amine. Triturate with cold hexanes to induce solidification. |
| Dark/Tar Formation | Exotherm Runaway: The reaction was too hot during addition. | Dilution: Increase solvent volume. Slower Addition: Extend addition time to 30+ minutes. |
Section 3: Deep Dive – Mechanistic Insights
The "Double-Edged Sword" of the Nitro Group The 5-nitro group is a strong Electron Withdrawing Group (EWG). This creates two competing effects:
-
Activation of Sulfonyl Chloride: It makes the sulfur atom highly electrophilic, ensuring the desired reaction is fast, even at
. -
Activation of Aryl Chloride: It reduces electron density on the ring, making the carbon at position 2 susceptible to nucleophilic attack (
).
Why Temperature Controls Selectivity
-
Pathway A (Sulfonylation): Low activation energy (
). Fast at . -
Pathway B (
): Higher activation energy. Requires heat or excess nucleophile to proceed at a significant rate. -
Expert Tip: By keeping the reaction cold (
) and limiting the pyrrolidine to near-stoichiometric levels (1.1 eq), you kinetically lock the system into Pathway A.
Section 4: Visual Workflows
Figure 1: Reaction Workflow & Chemoselectivity Logic
Caption: Kinetic control strategy to favor sulfonylation over
References
-
BenchChem. (2025).[5] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
National Institutes of Health (NIH). (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from
-
Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from
-
ChemRxiv. (2023).[8] SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides. Retrieved from
-
BenchChem. (2025).[5] Application Notes and Protocols: Sulfonation of Pyrrolidine with 2,5-Dibromobenzenesulfonyl Chloride. Retrieved from
Sources
- 1. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials | MDPI [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
Purification and recrystallization methods for 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
Welcome to the technical support resource for the purification and recrystallization of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning required for successful troubleshooting and optimization.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent problems encountered during the recrystallization of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine. Follow the decision tree below to diagnose and solve your specific issue.
Caption: Troubleshooting decision tree for recrystallization.
Frequently Asked Questions (FAQs)
Q1: My compound has "oiled out" into a viscous liquid instead of forming crystals. What causes this and how can I fix it?
A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting oil is an impure liquid form of your compound. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute, or when cooling is too rapid.
Corrective Actions:
-
Re-heat and Add Solvent: Heat the solution to re-dissolve the oil completely. Add a small amount of the primary solvent (the one in which the compound is more soluble, e.g., ethanol) to decrease the saturation level.[1]
-
Ensure Slow Cooling: Rapid cooling dramatically increases the chance of oiling out.[2] Allow the flask to cool slowly on the benchtop, insulated by a few paper towels, before moving to an ice bath. This gives the molecules sufficient time to orient themselves into a crystal lattice.
-
Lower the Saturation Point: Add the anti-solvent (e.g., water) at or near the boiling point of the solution until persistent cloudiness is observed, then add a few drops of the primary solvent to clarify the solution before cooling. This ensures that crystallization begins at a slightly lower temperature.
Q2: I've cooled my solution, but no crystals are forming. What should I do?
A2: The absence of crystal formation upon cooling is typically due to one of two reasons: either the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires a nucleation point to initiate crystal growth.[3]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.[2][3][4]
-
Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This provides a perfect template for further crystal growth.[2][3]
-
-
Increase Concentration: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[2] Once the volume is reduced, allow it to cool again.
-
Drastic Cooling: As a last resort, place the flask in an ice-salt bath to achieve lower temperatures, which will further decrease the solubility of your compound.
Q3: What is the best solvent system for recrystallizing 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine, and why?
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] For 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine, which has both polar (nitro, sulfonyl) and non-polar (chlorophenyl) characteristics, a mixed-solvent system is often most effective.[6]
A common and effective choice is an Ethanol/Water or Isopropanol/Water system.
-
Solvent #1 (Solubilizing): Ethanol or Isopropanol. The compound is readily soluble in these hot polar organic solvents.
-
Solvent #2 (Anti-solvent): Water. The compound is poorly soluble in water.
The procedure involves dissolving the crude compound in a minimal amount of the hot primary solvent (e.g., ethanol) and then slowly adding the hot anti-solvent (water) until the solution becomes faintly cloudy (the saturation point). A drop or two of the primary solvent is then added to re-clarify the solution, which is then allowed to cool slowly.[6] This method provides fine control over the saturation point, leading to high-purity crystals.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Role in Recrystallization |
| Ethanol | 78.4 | 24.5 | Primary Solvent (dissolves compound) |
| Isopropanol | 82.6 | 18.3 | Primary Solvent (dissolves compound) |
| Water | 100.0 | 80.1 | Anti-Solvent (precipitates compound) |
| Acetone | 56.0 | 20.7 | Alternative Primary Solvent |
| Hexane | 69.0 | 1.9 | Potential Anti-Solvent (less common) |
Q4: How can I remove colored impurities during recrystallization?
A4: Colored impurities are often large, polar molecules with extensive conjugation. They can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Procedure:
-
Dissolve the crude solid in the hot solvent.
-
Remove the flask from the heat source to prevent bumping.
-
Add a very small amount (e.g., a spatula tip) of activated charcoal to the solution.
-
Swirl the flask and gently reheat to boiling for a few minutes. The activated charcoal will adsorb the colored impurities onto its high-surface-area matrix.
-
Perform a hot gravity filtration to remove the charcoal (and any other insoluble impurities) before allowing the solution to cool. Caution: Never add charcoal to a boiling solution, as it can cause violent frothing.
Q5: My final yield is very low. What are the likely causes?
A5: A low yield is a frustrating but common issue. Several factors could be responsible:
-
Using too much solvent: This is the most frequent cause.[1] An excessive amount of solvent will keep a significant portion of your compound dissolved even after cooling.[3]
-
Premature crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper.[6] Keep the funnel and solution hot to prevent this.
-
Incomplete crystallization: Not cooling the solution for a sufficient amount of time or to a low enough temperature can leave product in the mother liquor.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[7]
Detailed Experimental Protocol: Two-Solvent Recrystallization
This protocol provides a robust starting point for the purification of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine using an Ethanol-Water system.
Caption: Standard two-solvent recrystallization workflow.
Methodology:
-
Dissolution: Place the crude 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine in an appropriately sized Erlenmeyer flask. Heat a beaker of ethanol on a hot plate. Add the hot ethanol to the flask in small portions, swirling after each addition, until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[4][5]
-
Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and flask and add a small excess of hot ethanol (~5-10%) to the solution before filtering.[6]
-
Saturation: Bring the clear solution back to a boil. Add hot water dropwise while swirling until the solution becomes persistently cloudy. This indicates the point of saturation.
-
Clarification: Add 1-2 drops of hot ethanol to make the solution clear again. This ensures you are just below the saturation point, which is ideal for forming pure crystals.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1][2] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of the recrystallization solvents (e.g., 50:50 ethanol/water) to remove any residual soluble impurities from the crystal surfaces.[7]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven or a desiccator.
References
- University of York. (n.d.).
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of California, Irvine. (n.d.).
- University of Minnesota Morris. (2009).
- Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- Massachusetts Institute of Technology. (n.d.).
- California State University, Sacramento. (n.d.). Chem 267.
- University of California, Los Angeles. (n.d.).
Sources
Identifying degradation products of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
Topic: 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
Status: Active Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 21, 2026
Introduction: The Molecule & The Challenge
Welcome to the advanced troubleshooting hub for 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine . This guide is designed for researchers observing unexpected peaks during stability studies or synthesis.
This molecule is a "chemical trap" for the unwary. It contains three distinct reactive centers that respond differently to environmental stress:
-
The Electrophilic Core: The benzene ring is highly activated for Nucleophilic Aromatic Substitution (
) . The electron-withdrawing nitro ( ) and sulfonyl ( ) groups make the chlorine atom extremely labile in basic conditions. -
The Sulfonamide Linker: Generally stable, but susceptible to hydrolysis under extreme pH, cleaving the pyrrolidine ring.
-
The Nitro Group: A photoreactive center prone to reduction or rearrangement under UV light.
Module 1: Experimental Setup & Stress Testing
User Question: "I am running standard forced degradation (0.1 N NaOH), but I see multiple peaks that change depending on whether I use Methanol or Acetonitrile as a co-solvent. Which is real?"
Technical Diagnosis: You are likely generating artifacts . Because the chlorine atom is activated, it will react with any nucleophile in your system.
-
If you use NaOH + Water ,
replaces Cl (Hydrolysis). -
If you use NaOH + Methanol ,
replaces Cl (Methoxylation).
Corrective Protocol: The "Solvent-Switch" Validation To distinguish true degradants from artifacts, you must run parallel stress tests.
| Condition | Primary Reagent | Co-Solvent | Expected Outcome |
| Base Hydrolysis A | 0.1 N NaOH | Acetonitrile (ACN) | True Degradant: Hydroxyl substitution (Phenol derivative). ACN is non-nucleophilic. |
| Base Hydrolysis B | 0.1 N NaOH | Methanol (MeOH) | Artifact Warning: Likely formation of Methoxy-derivative via |
| Acid Hydrolysis | 0.1 N HCl | ACN | S-N bond cleavage (Sulfonic acid formation). |
| Oxidation | 3% | ACN | N-oxide formation or ring hydroxylation. |
Critical Warning: Do not use amine-based buffers (like Tris or Ammonium) during stress testing. The activated chlorine will react with the buffer amines, creating covalent adducts.
Module 2: Analytical Method Development (LC-MS)
User Question: "My main peak is stable, but the degradants elute in the void volume or tail significantly. How do I retain them?"
Technical Diagnosis: The primary degradation products are significantly more polar and acidic than the parent.
-
Hydrolysis Product (Phenol): The new phenolic -OH is acidic (
). -
Sulfonic Acid (Cleavage): Highly acidic (
).
Troubleshooting Guide: The pH-Mobile Phase Matrix
-
Issue: Degradants eluting in void volume.
-
Cause: At neutral pH, the sulfonic acid and phenol are ionized (anionic) and unretained on C18.
-
Solution: Acidify Mobile Phase A. Use 0.1% Formic Acid or TFA. This suppresses the ionization of the phenol and improves retention. Note: Sulfonic acids may still elute early; consider a Phenyl-Hexyl column for better
selectivity.
-
-
Issue: Co-elution of isomers.
-
Cause: Photolytic degradation often creates nitro/nitroso isomers with identical masses.
-
Solution: Use a Methanol-based gradient instead of Acetonitrile for Mobile Phase B. The protic solvent offers different selectivity for nitro-aromatics.
-
Module 3: Structural Elucidation & Pathways
User Question: "I have MS data. Can you help me identify the structures based on the m/z shifts?"
The Degradation Map
Below is the definitive decision tree for identifying impurities based on Mass Shift (
Pathway 1: Nucleophilic Aromatic Substitution (
) [1]
-
Trigger: Basic pH (
). -
Mechanism: The nucleophile attacks the carbon holding the Chlorine.[2]
-
Diagnostic Mass Shift:
-
Da: Replacement of Cl (35) with OH (17). Note: Isotopes matter.
is a loss of ~18. - Da: Replacement of Cl (35) with OMe (31) (if MeOH is used).
-
Da: Replacement of Cl (35) with OH (17). Note: Isotopes matter.
Pathway 2: Sulfonamide Hydrolysis
-
Trigger: Strong Acid (
) + Heat. -
Mechanism: Cleavage of the S-N bond.[3]
-
Diagnostic Mass Shift:
-
Loss of 71 Da: Loss of the pyrrolidine ring. The detected species is the 2-chloro-5-nitrobenzenesulfonic acid.
-
Observation: This species may not fly well in Positive Mode ESI. Switch to Negative Mode to detect the sulfonate anion (
).
-
Pathway 3: Photolytic Reduction
-
Trigger: UV Light (ICH Q1B conditions).
-
Mechanism: Nitro (
) reduces to Nitroso ( ) or Amine ( ). -
Diagnostic Mass Shift:
-
Da: Loss of Oxygen (Nitro
Nitroso). -
Da: Nitro (
) Amine ( ).
-
Da: Loss of Oxygen (Nitro
Visualizing the Degradation Network
Caption: Figure 1. Degradation logic tree for 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine showing primary pathways and mass shifts.
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a peak at [M+16]. Is this an N-oxide?
-
Answer: It is possible, but unlikely to be on the sulfonamide nitrogen (which has no lone pair available). It is more likely hydroxylation of the pyrrolidine ring or the benzene ring initiated by hydroxyl radicals (Oxidative stress). If you used
, this is a radical oxidation product.
Q2: My "Parent" peak splits into two under UV stress. Mass is identical.
-
Answer: You are likely observing atropisomerism or a rearrangement . Nitro-aromatics can undergo nitro-nitrite rearrangement under UV light. Alternatively, if the pyrrolidine ring opens and re-closes, you might form a stereoisomer. However, the most common cause is the formation of a nitroso intermediate that rapidly re-oxidizes or dimerizes.
Q3: Why is the "Hydrolysis" product (Phenol) not ionizing in Positive Mode?
-
Answer: Phenols are weak acids. In a low pH mobile phase (Formic acid), the phenol is protonated (neutral) and ionizes poorly in ESI+.
-
Fix: Run a generic Negative Mode scan. The phenolate ion (
) should appear with high intensity.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] (2003).[6] Defines the standard stress conditions (Acid, Base, Oxidation, Light).[4]
-
Bunnett, J. F., & Zahler, R. E.Nucleophilic Substitution Reactions of Aromatic Compounds. Chemical Reviews (1951). Foundational text explaining the activation of halogens by ortho/para nitro groups (
mechanism).[1] -
Klagkou, K., et al. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.[6][7] Rapid Communications in Mass Spectrometry (2003).[6] Details the S-N bond cleavage and
loss mechanisms. -
International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. (1996). Guidelines for UV/Fluorescent light exposure limits.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr). (2018).[2] Accessible overview of the reaction mechanism relevant to the chloro-nitrobenzene core.[1][8]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. onyxipca.com [onyxipca.com]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Handling moisture sensitivity during benzenesulfonyl pyrrolidine synthesis
Technical Support Case #8842: Moisture Mitigation in Sulfonylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of N-Benzenesulfonyl Pyrrolidine Synthesis Status: Open
Executive Summary & Mechanistic Insight
Welcome to the Technical Support Center. You are likely encountering yield variability or purity issues during the synthesis of N-benzenesulfonyl pyrrolidine . While the reaction between pyrrolidine and benzenesulfonyl chloride is robust, "moisture sensitivity" in this context usually refers to the competitive hydrolysis of the sulfonyl chloride reagent, which alters stoichiometry and generates difficult-to-remove impurities.
The Core Conflict: The synthesis relies on a nucleophilic attack by the pyrrolidine nitrogen on the sulfur atom. Water acts as a competing nucleophile.
-
Pathway A (Desired): Pyrrolidine +
Sulfonamide + -
Pathway B (Parasitic):
+ Benzenesulfonic Acid +
Key Technical Insight: Although sulfonyl chlorides are less moisture-sensitive than carboxylic acid chlorides, their hydrolysis rate is base-catalyzed [1]. In the presence of triethylamine (TEA) or pyridine (used to scavenge HCl), any adventitious water will rapidly consume your starting material, leading to non-stoichiometric conditions and "oiling out" during workup.
Standard Operating Procedure (SOP): Anhydrous Protocol
This protocol is designed to minimize Pathway B (Hydrolysis).
Reagents:
-
Pyrrolidine: Secondary amine (highly nucleophilic).
-
Benzenesulfonyl Chloride: The electrophile (must be clear/colorless; yellowing indicates degradation).
-
Base: Triethylamine (
) or Pyridine. -
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
Step-by-Step Workflow:
-
System Prep: Flame-dry a round-bottom flask under an inert atmosphere (
or Ar). -
Solvation: Dissolve pyrrolidine (1.0 equiv) and
(1.2–1.5 equiv) in anhydrous DCM.-
Why? The base must be present before the acid chloride is added to neutralize HCl immediately, preventing amine salt precipitation which can stall stirring.
-
-
Thermal Control: Cool the mixture to 0°C (Ice/Water bath).
-
Why? Hydrolysis activation energy is higher than amidation. Low temperature kinetically favors the amine reaction over water [2].
-
-
Controlled Addition: Add benzenesulfonyl chloride (1.1 equiv) dropwise over 20–30 minutes.
-
Visual Check: Fuming upon addition indicates rapid HCl release. This is normal, but excessive fuming suggests wet reagents.
-
-
Reaction: Allow to warm to Room Temp (RT) and stir for 2–4 hours.
-
Quench: Add a small amount of water or dilute ammonium hydroxide.
-
Why? This deliberately hydrolyzes the excess unreacted sulfonyl chloride into water-soluble benzenesulfonic acid, allowing for removal during extraction.[1]
-
Visualization: Reaction Logic & Troubleshooting
The following diagram illustrates the competitive pathways and the logic for troubleshooting yield loss.
Caption: Figure 1. Competitive reaction pathways. Pathway B (Red) represents the moisture-induced failure mode. Proper workup directs the byproduct to the aqueous waste stream.
Troubleshooting Guide (FAQ)
Q1: My benzenesulfonyl chloride is fuming in the bottle. Is it safe to use?
-
Diagnosis: The reagent has partially hydrolyzed. The "fume" is HCl gas released from the reaction with atmospheric moisture.
-
Impact: You have lost stoichiometry. If you weigh 1.0g of this "wet" reagent, you might only be adding 0.8g of active electrophile and 0.2g of useless sulfonic acid.
-
Solution:
-
Quick Fix: Increase equivalents to 1.5 to account for degradation.
-
Proper Fix: Distill the benzenesulfonyl chloride under vacuum (bp ~120°C @ 10 mmHg) or wash a solution of it with cold water/bicarb, dry, and concentrate immediately before use [3].
-
Q2: I obtained a viscous oil instead of a solid. How do I crystallize it?
-
Cause: This is often due to "solvent entrapment" or the presence of unreacted sulfonyl chloride (which is an oil).
-
Protocol:
-
Trituration: Add cold hexanes or pentane to the oil and scratch the flask sides with a glass rod. This induces nucleation.
-
Recrystallization: The pyrrolidine sulfonamide is typically a solid. Recrystallize from minimal hot Ethanol/Water (9:1) or Toluene/Hexanes.
-
Q3: The reaction turned into a thick sludge that stopped stirring.
-
Cause: Precipitation of Triethylamine Hydrochloride (
). This is a good sign—it means the reaction is working. -
Fix: Add more anhydrous DCM to solubilize the slurry. Do not add water until the reaction is complete.
Q4: My yield is low (<50%), but TLC shows no starting amine.
-
Cause: You likely formed the product, but lost it during the acid wash.
-
Explanation: Sulfonamides are generally stable, but pyrrolidine is a base. If you use strong acid (pH < 1) during workup to remove excess pyridine/TEA, you might protonate the sulfonamide nitrogen (though unlikely as
) or induce hydrolysis if heated. -
Correction: Use 1M HCl or 10% Citric Acid for the first wash, and ensure you re-extract the aqueous layer with DCM once to recover any entrained product.
Critical Workup Data: The "Self-Validating" Purification
The most common failure point is not the reaction, but the extraction . Use this table to validate your separation strategy.
| Impurity | Chemical State | Removal Strategy (Wash Step) | Validation |
| Excess Pyrrolidine | Basic Amine | Acid Wash (1M HCl or 10% Citric Acid). Converts amine to water-soluble salt.[1] | Organic layer pH should be neutral/acidic. |
| Benzenesulfonic Acid | Strong Acid | Base Wash (Sat.[1] | |
| Benzenesulfonyl Chloride | Electrophile | Base Wash + Time . Stir with NaOH for 15 mins to force hydrolysis to sulfonate salt. | Smell check (pungent odor disappears). |
| Salt | Water Wash . Highly water soluble. | Precipitate disappears. |
References
-
R. M. Hassan , "Kinetics and mechanism of hydrolysis of benzenesulfonyl chloride in water-acetone mixed solvents," Journal of the Chemical Society, Perkin Transactions 2, 1987.
-
Vogel, A. I. , Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. (Standard procedure for Sulfonamides).
-
BenchChem Technical Repository , "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis," 2025.[2]
-
Org. Synth. 1930, 10, 6; Coll. Vol. 1, p.84 (Benzenesulfonyl chloride handling).
For further assistance, please reply to this thread with your specific TLC Rf values and solvent system.
Sources
Validation & Comparative
1H NMR spectrum analysis of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine , designed for researchers validating the synthesis of sulfonamide scaffolds.
Unlike standard spectral listings, this guide focuses on the comparative analysis between the target molecule and its precursors, offering a robust method for monitoring reaction progress and ensuring structural integrity.
Analytical Strategy: Beyond Basic Characterization
In drug development, the sulfonyl-pyrrolidine moiety is a common pharmacophore. While LC-MS provides rapid mass confirmation, it fails to distinguish between regioisomers or detect inorganic impurities common in sulfonyl chloride couplings. 1H NMR remains the gold standard for this compound because it simultaneously validates:
-
The Aromatic Substitution Pattern: Confirming the integrity of the 2-chloro-5-nitro core.[1]
-
The Sulfonamide Bond Formation: Quantified by the deshielding of pyrrolidine protons.
-
Purity Profile: Distinguishing between hydrolyzed sulfonic acid byproducts and the active sulfonyl chloride starting material.
Comparative Methodologies Table
| Feature | 1H NMR (Recommended) | LC-MS | FT-IR |
| Structural Certainty | High (Definitive connectivity) | Medium (Mass only, potential isomer confusion) | Low (Functional groups only) |
| Impurity Detection | Quantitative (Molar ratios of SM vs. Product) | Qualitative (Ionization bias) | Qualitative |
| Key Marker | Distinct aromatic coupling ( | ||
| Sample Prep Time | 5–10 mins | 15–30 mins | 5 mins |
The 1H NMR Spectrum Analysis[2][3][4][5]
Solvent Selection: DMSO-
A. The Aromatic Region (The "Fingerprint")
The 2-chloro-5-nitrobenzene core possesses a trisubstituted pattern that creates a distinct splitting system.
-
Chemical Shift Range:
7.8 – 8.7 ppm[2] -
Pattern: 1,2,4-Substituted Benzene (ABC System equivalent)
| Proton | Position | Multiplicity | Approx. Shift ( | Coupling ( | Structural Logic |
| H-6 | Ortho to | Doublet (d) | 8.35 – 8.45 | Most deshielded due to proximity to two electron-withdrawing groups ( | |
| H-4 | Ortho to | Doublet of Doublets (dd) | 8.25 – 8.35 | Deshielded by ortho- | |
| H-3 | Ortho to | Doublet (d) | 7.90 – 8.00 | Least deshielded. The Chlorine atom has a weaker deshielding effect than |
*> Note: Shifts are estimated based on the precursor 2-chloro-5-nitrobenzenesulfonyl chloride in DMSO-d6 (See Reference 1) and standard substituent effects of sulfonamide formation.
B. The Aliphatic Region (The Pyrrolidine Ring)
Upon sulfonylation, the symmetry of the pyrrolidine ring is retained on the NMR timescale, but the chemical environment changes drastically compared to free pyrrolidine.
-
-Protons (
): These protons (4H) shift downfield from ppm (free amine) to ppm due to the electron-withdrawing sulfonyl group. They typically appear as a broad triplet or multiplet. -
-Protons (
): These protons (4H) remain relatively shielded, appearing as a multiplet at ppm .
Critical Workflow: Monitoring Synthesis
The most valuable application of this analysis is distinguishing the product from the starting material (2-chloro-5-nitrobenzenesulfonyl chloride ).
The "Shift-Check" Diagnostic
When the reaction is complete, you will observe a specific shift in the aromatic protons, particularly H-6 .
-
Starting Material (Sulfonyl Chloride): H-6 appears very downfield (
ppm) due to the extreme electron-withdrawing nature of . -
Product (Sulfonamide): H-6 shifts upfield (shielded) to
ppm as the sulfonamide is less withdrawing than the acid chloride. -
Byproduct (Sulfonic Acid): If water enters the reaction, the acid forms. This often leads to broad peaks and pH-dependent shifts.
Visualization: Signal Assignment & Logic Map
Figure 1: Structural logic map correlating the electronic effects of substituents to the observed NMR signals.
Experimental Protocol
A. Sample Preparation (Self-Validating)
To ensure reproducibility and avoid "ghost" water peaks that obscure the pyrrolidine region:
-
Drying: Dry the crude solid under high vacuum (< 1 mbar) for at least 2 hours to remove dichloromethane or ethyl acetate traces (which appear at 5.76 ppm and 4.03/1.99 ppm in DMSO, respectively).
-
Solvent: Use DMSO-
(99.9% D) . -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Check: The solution must be clear. If cloudy, filter through a small plug of glass wool directly into the NMR tube.
-
B. Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (sufficient for >5 mg).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Spectral Width: -2 to 14 ppm (to catch any acidic protons if hydrolysis occurred).
C. Decision Tree for Analysis
Figure 2: Analytical decision tree for validating the synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine.
References
-
ChemicalBook. (2026).[3] 2-Chloro-5-nitrobenzenesulfonyl chloride Spectral Data. Retrieved from
-
National Institutes of Health (NIH). (2021). New sulphonamide pyrrolidine carboxamide derivatives: Synthesis and NMR characterization. PMC. Retrieved from
-
Sigma-Aldrich. (2026).[1] 2-Chloro-5-nitrobenzenesulfonyl chloride Product Information. Retrieved from
-
Organic Chemistry Portal. (2007). Synthesis of Chiral Pyrrolidine Derivatives. Retrieved from
Sources
- 1. 2-CHLORO-5-NITROBENZENESULFONYL CHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 3. 2-Chloro-5-nitro-benzenesulfonyl chloride | 4533-95-3 [chemicalbook.com]
FTIR spectral characterization of 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
Comparative Spectral Analysis & Quality Control Guide: 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine
Executive Summary & Application Scope
1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine is a functionalized sulfonamide derivative frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of carbonic anhydrase inhibitors and specific antimicrobial scaffolds.
In drug development pipelines, the rapid validation of this intermediate is critical. While NMR (
This guide provides a technical characterization framework focusing on Fourier Transform Infrared Spectroscopy (FTIR) . We objectively compare FTIR against Raman and NMR, demonstrating why FTIR is the superior modality for high-throughput Quality Control (QC) and distinguishing this molecule from its reactive precursors (sulfonyl chlorides) and hydrolysis by-products (sulfonic acids).
Theoretical Spectral Fingerprint
As a Senior Application Scientist, I must emphasize that effective characterization relies on understanding the vibrational modes of the constituent functional groups. The spectrum of this molecule is a superposition of the 2-chloro-5-nitrobenzenesulfonyl moiety and the pyrrolidine ring.
Diagnostic Band Assignments
The following table outlines the critical wavenumbers required for identification. These values are derived from standard group frequencies and specific sulfonamide characterization data.
| Functional Group | Mode of Vibration | Wavenumber ( | Intensity | Diagnostic Note |
| Nitro ( | Asymmetric Stretch ( | 1530 – 1545 | Strong | Highly characteristic; distinct from aromatic C=C. |
| Nitro ( | Symmetric Stretch ( | 1345 – 1355 | Strong | Critical Overlap: Often overlaps with |
| Sulfonyl ( | Asymmetric Stretch ( | 1330 – 1360 | Strong | Broadens the band at ~1350 when combined with |
| Sulfonyl ( | Symmetric Stretch ( | 1150 – 1170 | Strong | Primary QC Marker: Sharp and distinct. Confirms sulfonamide formation.[1] |
| Pyrrolidine Ring | C-H Stretching ( | 2850 – 2980 | Medium | Multiple bands; distinguishes from aromatic-only precursors. |
| Aromatic Ring | C=C Ring Stretch | 1460, 1580 | Med-Weak | Skeletal vibrations of the benzene ring. |
| Aryl Chloride | C-Cl Stretch | 1035 – 1070 | Medium | In-plane deformation; often coupled with ring vibrations. |
| S-N Bond | Stretching | 900 – 950 | Weak | Specific to the sulfonamide linkage. |
Technical Insight: The region between 1330–1360
is the "Conflict Zone." Both the Nitro group and the Sulfonyl group absorb here. In a high-purity sample, this band will appear exceptionally intense and potentially split or shouldered, unlike the cleaner single peaks seen in non-nitro sulfonamides.
Comparative Analysis: FTIR vs. Alternatives
To objectively assess performance, we compare FTIR against Raman Spectroscopy and Nuclear Magnetic Resonance (NMR) for this specific application.
Performance Matrix
| Feature | FTIR (ATR) | Raman Spectroscopy | NMR ( |
| Primary Utility | Routine QC, Functional Group ID | Polymorph screening, Non-polar bonds | Structural Elucidation |
| Sensitivity to | High (Large dipole change) | Low (Weak polarizability change) | N/A (Indirect via shielding) |
| Sample Prep | None (Direct solid contact) | None (Glass vial/bag) | High (Deuterated solvents) |
| Differentiation | Excellent for | Excellent for C-S / S-S bonds | Absolute structural proof |
| Throughput | < 1 min/sample | < 1 min/sample | 10–30 min/sample |
| Cost Per Scan | Low | Low | High |
Why FTIR Wins for Process Control
While Raman is superior for analyzing the carbon backbone (homonuclear bonds), the sulfonyl (
Process Monitoring: The "Traffic Light" Protocol
In a synthesis context, the goal is to confirm the conversion of 2-chloro-5-nitrobenzenesulfonyl chloride (Starting Material) to the Sulfonamide (Product) and avoid the Sulfonic Acid (Hydrolysis Impurity).
Spectral Decision Tree
-
Scenario A (Starting Material): Look for the S-Cl stretch at 370–380
(far IR) or distinct shifts in the region. Note: Sulfonyl chlorides often show higher frequency asymmetric stretches (~1370+ ) compared to sulfonamides. -
Scenario B (Hydrolysis Impurity): Look for a broad O-H stretch at 3300–3500
. The target molecule has no O-H or N-H (tertiary amine) stretches. -
Scenario C (Target Product): Absence of O-H, presence of aliphatic C-H (pyrrolidine), and stable
bands.
Workflow Visualization
Figure 1: Logical workflow for validating sulfonamide synthesis using FTIR spectral markers.
Experimental Protocol: ATR-FTIR Characterization
This protocol is designed for a Diamond ATR (Attenuated Total Reflectance) system, which is the industry standard for solid organic intermediates.
Equipment Requirements
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Single-bounce Diamond ATR.
-
Detector: DTGS (Deuterated Triglycine Sulfate) for routine work; MCT (Mercury Cadmium Telluride) for high sensitivity.
Step-by-Step Methodology
-
System Blanking:
-
Clean the crystal with isopropanol. Ensure it is dry.
-
Collect a background spectrum (Air) with the same parameters as the sample (typically 4 scans, 4
resolution).
-
-
Sample Loading:
-
Place approximately 2–5 mg of the solid 1-(2-Chloro-5-nitrobenzenesulfonyl)pyrrolidine onto the center of the diamond crystal.
-
Critical Step: Apply pressure using the anvil arm. Monitor the "Live Preview" mode. Increase pressure until the strongest peaks (likely the Nitro/Sulfonyl bands) reach 0.3 – 0.6 Absorbance units .
-
Caution: Do not over-tighten to the point of crystal damage, but insufficient pressure results in poor contact and weak spectra.
-
-
Data Acquisition:
-
Range: 4000 – 600
. -
Resolution: 4
(Standard) or 2 (High Res - recommended to resolve the / overlap). -
Accumulations: 16 scans (Routine) or 64 scans (Publication Quality).
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is required).
-
Perform Baseline Correction (automatic multipoint).
-
Identify peak positions using the software's "Peak Pick" function with a threshold of 5%.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for group frequency assignments).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[2] (Authoritative source for Sulfonyl and Nitro group shifts).
-
Uno, T., Machida, K., & Hanai, K. (1963).[3] Infrared Spectra of Sulfonamide Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704-708.[3]
-
National Institute of Standards and Technology (NIST). (2023). 2-Chloro-5-nitrobenzoic acid IR Spectrum. NIST Chemistry WebBook, SRD 69. (Used as a reference for the 2-chloro-5-nitro-aryl substitution pattern).
- Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
Sources
- 1. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
